molecular formula C9H12N2O B1430942 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine CAS No. 1060816-46-7

7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine

Cat. No. B1430942
M. Wt: 164.2 g/mol
InChI Key: GOKWWIAGEZAFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine” is a chemical compound with the linear formula C9H14Cl2N2O . It is also known by its IUPAC name, 7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride . The compound has a molecular weight of 237.13 .


Molecular Structure Analysis

The InChI code for “7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine” is 1S/C9H12N2O.2ClH/c1-12-9-4-8-5-10-3-2-7(8)6-11-9;;/h4,6,10H,2-3,5H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is an off-white solid . The exact physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the retrieved information .

Scientific Research Applications

1. Anticancer Properties

  • Summary of Application : 1,6-naphthyridines have been found to have anticancer properties. They have been studied for their effects on different cancer cell lines .
  • Methods of Application : The anticancer activity of 1,6-naphthyridines is studied using various cancer cell lines. The structure-activity relationship (SAR) along with molecular modeling studies are used to correlate the anticancer activity to 1,6-naphthyridines .
  • Results or Outcomes : The studies have shown that 1,6-naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

2. Anti-HIV Properties

  • Summary of Application : 1,6-naphthyridines have been found to have anti-HIV properties .
  • Methods of Application : The anti-HIV activity of 1,6-naphthyridines is studied using various methods. The structure-activity relationship (SAR) along with molecular modeling studies are used to correlate the anti-HIV activity to 1,6-naphthyridines .
  • Results or Outcomes : The studies have shown that 1,6-naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

3. Anti-Microbial Properties

  • Summary of Application : 1,6-naphthyridines have been found to have anti-microbial properties .
  • Methods of Application : The anti-microbial activity of 1,6-naphthyridines is studied using various microbial strains. The structure-activity relationship (SAR) along with molecular modeling studies are used to correlate the anti-microbial activity to 1,6-naphthyridines .
  • Results or Outcomes : The studies have shown that 1,6-naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

4. Analgesic Properties

  • Summary of Application : 1,6-naphthyridines have been found to have analgesic (pain-relieving) properties .
  • Methods of Application : The analgesic activity of 1,6-naphthyridines is studied using various pain models in animals. The structure-activity relationship (SAR) along with molecular modeling studies are used to correlate the analgesic activity to 1,6-naphthyridines .
  • Results or Outcomes : The studies have shown that 1,6-naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

5. Anti-Inflammatory Properties

  • Summary of Application : 1,6-naphthyridines have been found to have anti-inflammatory properties .
  • Methods of Application : The anti-inflammatory activity of 1,6-naphthyridines is studied using various inflammation models in animals. The structure-activity relationship (SAR) along with molecular modeling studies are used to correlate the anti-inflammatory activity to 1,6-naphthyridines .
  • Results or Outcomes : The studies have shown that 1,6-naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

6. Anti-Oxidant Properties

  • Summary of Application : 1,6-naphthyridines have been found to have antioxidant properties .
  • Methods of Application : The antioxidant activity of 1,6-naphthyridines is studied using various antioxidant assays. The structure-activity relationship (SAR) along with molecular modeling studies are used to correlate the antioxidant activity to 1,6-naphthyridines .
  • Results or Outcomes : The studies have shown that 1,6-naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-9-4-8-5-10-3-2-7(8)6-11-9/h4,6,10H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKWWIAGEZAFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Reactant of Route 2
Reactant of Route 2
7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Reactant of Route 3
Reactant of Route 3
7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Reactant of Route 4
Reactant of Route 4
7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Reactant of Route 5
7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Reactant of Route 6
Reactant of Route 6
7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.